Methyl 5-ethyl-7-(4-isopropylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Methyl 5-ethyl-7-(4-isopropylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C18H22N4O2 and its molecular weight is 326.4. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds containing the pyrimidine ring system have shown to possess antitumor, antibacterial, antifungal, antimalarial, and anticonvulsant activities . They are also valuable drugs for the treatment of hyperthyroidism, acute leukemia in children, inhibitor of hepatitis B virus, and adult granulocytic leukemia .
Mode of Action
It is known that pyrimidine derivatives can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Pyrimidine derivatives are known to interact with various biochemical pathways, leading to downstream effects that can include antitumor, antibacterial, antifungal, antimalarial, and anticonvulsant activities .
Pharmacokinetics
The molecular weight of the compound is 1501380 , which could potentially influence its bioavailability.
Result of Action
Pyrimidine derivatives are known to have various effects, including antitumor, antibacterial, antifungal, antimalarial, and anticonvulsant activities .
Action Environment
It is known that factors such as temperature, ph, and the presence of other molecules can influence the action of chemical compounds .
Biochemical Analysis
Biochemical Properties
They can act as antifungal, antitubercular, and antibacterial agents
Cellular Effects
Related [1,2,4]triazolo[1,5-a]pyrimidines have shown cytotoxic activities against various cell lines . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Biological Activity
Methyl 5-ethyl-7-(4-isopropylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS Number: 909575-19-5) is a compound belonging to the class of [1,2,4]triazolo[1,5-a]pyrimidines. This class of compounds has garnered significant attention due to their diverse biological activities, including anticancer, antibacterial, and antiviral properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C18H22N4O2 with a molecular weight of 326.4 g/mol. Its structure features a triazole ring fused with a pyrimidine moiety and is substituted with an ethyl group and an isopropylphenyl group.
Anticancer Activity
Recent studies have highlighted the anticancer potential of [1,2,4]triazolo[1,5-a]pyrimidine derivatives. For instance:
- Cell Line Studies : The compound was tested against various human cancer cell lines including MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). It exhibited significant antiproliferative effects by inducing apoptosis and causing cell cycle arrest at the G2/M phase. The mechanism involved the suppression of the ERK signaling pathway, leading to decreased phosphorylation levels of key proteins involved in cell proliferation and survival such as ERK1/2 and AKT .
Antibacterial Activity
The compound has also shown promising antibacterial properties :
- Minimum Inhibitory Concentrations (MIC) : A study evaluating various derivatives indicated that modifications in the aromatic ring significantly influenced antibacterial activity against Enterococcus faecium. The compound demonstrated MIC values as low as 8 µg/mL when substituted with an isopropyl group on the phenyl ring .
Case Studies
- Anticancer Activity :
-
Antibacterial Activity :
- The compound's structure-activity relationship (SAR) was explored through various substitutions on the phenyl ring. Substituents that increased lipophilicity were found to enhance antibacterial activity significantly. For example, compounds with para-isopropyl substitution maintained low MIC values while others with less favorable substitutions showed diminished activity .
Table 1: Anticancer Activity Against Various Cell Lines
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | MCF-7 | 3.91 | Apoptosis induction |
Compound X | HCT-116 | 0.53 | Tubulin polymerization inhibition |
Compound Y | MGC-803 | 0.58 | ERK pathway suppression |
Table 2: Antibacterial Activity Against E. faecium
Compound | Substitution | MIC (µg/mL) |
---|---|---|
1 | -Ph-4-i-Pr | 8 |
2 | -Ph | >128 |
3 | -Ph-4-Me | >128 |
Properties
IUPAC Name |
methyl 5-ethyl-7-(4-propan-2-ylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-5-14-15(17(23)24-4)16(22-18(21-14)19-10-20-22)13-8-6-12(7-9-13)11(2)3/h6-11,16H,5H2,1-4H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWGHXMSYMVEBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)C(C)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.